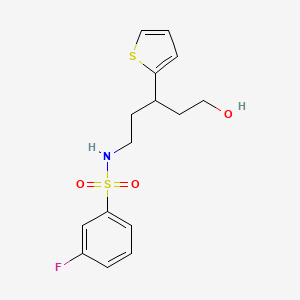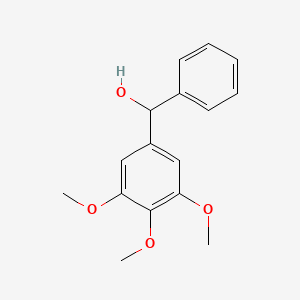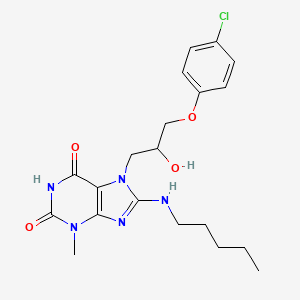
3-(4-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazoline derivatives, as seen in the first paper, involves the reaction of 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution to produce compounds such as 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its thioamide counterpart . Similarly, the second paper describes the synthesis of a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature . The third paper outlines the synthesis of a pyraz
Scientific Research Applications
Synthesis and Structural Characterization
- Research has delved into the synthesis and characterization of N-substituted pyrazoline derivatives, exploring their structural configurations and intermolecular interactions. For instance, studies have highlighted the synthesis of compounds with specific geometric parameters and the exploration of their envelope conformations, revealing the presence of intramolecular hydrogen bonding (Y. Köysal et al., 2005).
Biological Activities
- Pyrazole derivatives have been synthesized and tested for their cytotoxic activity against various human cancer cell lines, such as colon, lung, breast, and liver cancer cells. The structure-activity relationships of these compounds have been discussed, providing insights into their potential as anticancer agents (Ashraf S. Hassan et al., 2015).
- Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines and their effective inhibition on the proliferation of some cancer cell lines, highlighting the compound's structural determination and its implications for cancer research (Ju Liu et al., 2016).
Antimicrobial and Antiviral Activities
- The antiviral activity of heterocyclic compounds based on pyrazole derivatives against the avian influenza virus (H5N1) has been investigated, showcasing the promising antiviral activity of certain compounds and suggesting their potential use in treating viral infections (E. M. Flefel et al., 2012).
Chemical Modifications and Applications
- Studies on the decarboxylative fluorination of heteroaromatic carboxylic acids, including those related to pyrazole, have been reported, indicating the synthesis of fluorinated dimer products and their potential applications in medicinal chemistry (Xi Yuan et al., 2017).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-25-19(10-18(24-25)14-2-4-17(21)5-3-14)20(27)22-7-8-26-12-16(11-23-26)15-6-9-28-13-15/h2-6,9-13H,7-8H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQMLMICAGSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)